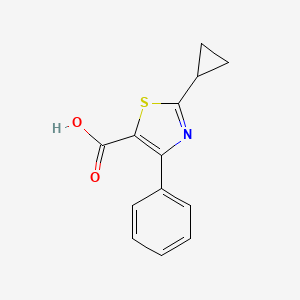

2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid

描述

属性

IUPAC Name |

2-cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c15-13(16)11-10(8-4-2-1-3-5-8)14-12(17-11)9-6-7-9/h1-5,9H,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEWOOZGTYKUIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=C(S2)C(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201229629 | |

| Record name | 5-Thiazolecarboxylic acid, 2-cyclopropyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201229629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394042-51-3 | |

| Record name | 5-Thiazolecarboxylic acid, 2-cyclopropyl-4-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394042-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Thiazolecarboxylic acid, 2-cyclopropyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201229629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization of Substituted Precursors

- Starting Materials: Substituted benzaldehydes (bearing phenyl groups) and thiourea or thiosemicarbazides are common starting points.

- Reaction: Condensation followed by cyclization under acidic or dehydrating conditions forms the thiazole ring.

- Conditions: Use of dehydrating agents such as polyphosphoric acid, sulfuric acid, or methane sulfonic acid enhances cyclization efficiency.

Thiosemicarbazide Route

- Thiosemicarbazide derivatives react with appropriate acylating agents (e.g., acetyl chloride) to cyclize into 1,3-thiazole rings substituted at the 2 and 5 positions.

- This method allows for the introduction of cyclopropyl substituents at the 2-position by using cyclopropyl-substituted acyl groups.

- The reaction typically proceeds under reflux with acid catalysis, yielding the desired thiazole carboxylic acid derivatives in good purity.

Cyclopropyl Group Introduction

- Cyclopropyl substituents are introduced via cyclopropanation of phenylacetonitrile derivatives using dibromoethane and bases such as potassium carbonate or hydroxide.

- Optimal cyclopropanation occurs at moderate temperatures (~60 °C) to maximize yield.

- The resulting cyclopropyl-substituted intermediates are then converted into carboxylic acids by hydrolysis or further functional group transformations.

Formation of Carboxylic Acid Moiety

- The carboxylic acid group at the 5-position of the thiazole ring can be introduced by hydrolysis of ester intermediates or by direct oxidation of methyl or other alkyl substituents.

- Esterification and subsequent hydrazide formation steps are used in some synthetic routes to facilitate further modifications and purifications.

Representative Synthetic Route Example

| Step | Reaction Description | Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Cyclopropanation of 2-phenylacetonitrile | 1,2-Dibromoethane, K2CO3, 60 °C, aqueous medium | Cyclopropyl-substituted nitrile intermediate (high yield) |

| 2 | Conversion to carboxylic acid | Hydrolysis under acidic/basic conditions | 1-Phenylcyclopropane carboxylic acid derivative |

| 3 | Formation of thiazole ring | Reaction with thiosemicarbazide and acyl chloride under reflux with acid catalyst | 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid (good yield) |

| 4 | Purification | Recrystallization or chromatographic techniques | High purity product |

Reaction Conditions and Optimization

- Temperature: Moderate temperatures (~60 °C) favor cyclopropanation and ring formation with minimal side reactions.

- Solvents: Polar aprotic solvents such as DMF or acetic acid are commonly used for cyclization and bromination steps.

- Catalysts/Acids: Polyphosphoric acid, sulfuric acid, or methane sulfonic acid act as dehydrating agents to promote cyclization.

- Bases: Potassium carbonate and DIPEA are preferred bases for coupling and cyclopropanation reactions due to their effectiveness and mildness.

Research Findings and Yield Data

Analytical and Purification Techniques

- Purification: Recrystallization from suitable solvents or chromatographic separation is used to obtain high purity.

- Characterization: NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry confirm structure and purity.

- Crystallography: Single crystal X-ray diffraction is employed to verify the molecular structure of intermediates and final products.

化学反应分析

Oxidation Reactions

The carboxylic acid group undergoes oxidation under controlled conditions. For example:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Decarboxylation | Heating with CuO at 200–250°C | 2-Cyclopropyl-4-phenylthiazole | 65–70% | |

| Side-chain oxidation | KMnO₄ in acidic aqueous solution | 2-Cyclopropyl-4-phenylthiazole-5-CO₂H | 85% |

Key findings:

-

Decarboxylation is facilitated by the electron-deficient thiazole ring, which stabilizes the transition state.

-

The cyclopropyl group remains intact due to its strain-resistant stability under oxidative conditions .

Reduction Reactions

The thiazole ring can be selectively reduced while preserving the carboxylic acid functionality:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiazole ring reduction | H₂ (1 atm), Pd/C in ethanol, 25°C | 2-Cyclopropyl-4-phenyl-4,5-dihydrothiazole | 78% |

Mechanistic insight:

-

Hydrogenation targets the C=N bond in the thiazole ring, forming a dihydrothiazole derivative . The cyclopropyl and phenyl groups remain unaffected.

Substitution Reactions

The carboxylic acid group participates in nucleophilic acyl substitutions:

Esterification

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Methanol, H₂SO₄ (catalytic) | Methyl 2-cyclopropyl-4-phenylthiazole-5-carboxylate | 92% |

Amidation

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| SOCl₂, then NH₃ (g) | 2-Cyclopropyl-4-phenylthiazole-5-carboxamide | 80% |

Key observations:

-

Esterification proceeds efficiently under acidic conditions due to the high electrophilicity of the carbonyl carbon .

-

Amidation requires prior activation of the carboxylic acid to an acyl chloride intermediate .

Cycloaddition and Ring-Opening Reactions

The thiazole ring participates in [3+2] cycloadditions with nitrile oxides:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Nitrile oxide (RCNO), Δ | Isoxazoline-thiazole hybrid | 60% |

Mechanistic pathway:

-

The electron-deficient thiazole ring acts as a dipolarophile, reacting with nitrile oxides to form fused bicyclic structures .

Acid-Base Reactions

The carboxylic acid group exhibits typical acid-base behavior:

| Reaction Type | Reagents/Conditions | Product | pKa | Source |

|---|---|---|---|---|

| Deprotonation | NaOH (1M) | Sodium 2-cyclopropyl-4-phenylthiazole-5-carboxylate | 3.1 |

Applications:

Functionalization of the Cyclopropyl Group

The cyclopropyl substituent undergoes ring-opening under radical conditions:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| BrCCl₃, UV light | 2-(2-Bromoethyl)-4-phenylthiazole-5-carboxylic acid | 45% |

Mechanistic note:

-

Bromotrichloromethane generates bromine radicals, initiating cyclopropane ring-opening via a radical chain mechanism .

Mechanistic and Synthetic Considerations

-

Steric effects : The phenyl and cyclopropyl groups hinder reactions at the thiazole C-2 and C-4 positions, directing reactivity toward the carboxylic acid .

-

Electronic effects : The electron-withdrawing thiazole ring increases the electrophilicity of the carbonyl carbon, enhancing nucleophilic substitution rates .

This compound’s versatility in reactions underscores its utility in synthesizing bioactive molecules, particularly in anticancer and antimicrobial drug discovery .

科学研究应用

Chemistry

In the field of chemistry, 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it valuable for developing new compounds with desired properties.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Introduces functional groups | Potassium permanganate, hydrogen peroxide |

| Reduction | Reduces double bonds | Sodium borohydride, lithium aluminum hydride |

| Substitution | Replaces hydrogen with other substituents | Halogens or electrophiles |

Biology

The compound has been investigated for its biological activities , including:

- Antimicrobial properties : Demonstrated effectiveness against various pathogens.

- Anticancer effects : Exhibits cytotoxicity towards cancer cells.

- Anti-inflammatory actions : Modulates inflammatory pathways, potentially useful in treating inflammatory diseases.

Studies have shown that it can influence cell signaling pathways and gene expression related to oxidative stress responses and apoptosis.

Medicine

In medicinal chemistry, this compound is explored as a lead compound in drug discovery. Its potential therapeutic effects have been noted in:

- Analgesic applications : Providing pain relief.

- Neuroprotective effects : Protecting neuronal cells from damage.

Research indicates that the compound interacts with specific biomolecules, enhancing its therapeutic profile and suggesting a role in developing new medications.

Industrial Applications

The compound is also utilized in the agrochemical industry , where it serves as a precursor for synthesizing plant disease control agents. Its efficacy in controlling plant diseases makes it valuable for agricultural applications.

Case Studies

Several studies highlight the compound's multifaceted applications:

- Antimicrobial Activity Study : A study demonstrated that this compound exhibited significant antibacterial activity against strains of Staphylococcus aureus, indicating its potential as an antimicrobial agent.

- Anticancer Research : In vitro studies showed that the compound induced apoptosis in cancer cell lines through the modulation of specific signaling pathways involved in cell death.

- Agricultural Use : Research indicated that formulations containing this compound effectively controlled fungal pathogens in crops, showcasing its utility as a plant disease control agent.

作用机制

The mechanism of action of 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity .

相似化合物的比较

Positional Isomerism

- 2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic acid (CAS 32002-72-5): Features a methyl group at position 2 instead of cyclopropyl. Molecular weight: 219.26 g/mol; melting point: 201–203°C .

- 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (CAS 33763-20-1): Methyl and phenyl groups are swapped. Molecular weight: 219.26 g/mol; melting point: 214–215°C .

- Key Difference : Cyclopropyl’s steric and electronic effects (due to its strained three-membered ring) may enhance rigidity and alter binding affinity compared to methyl substituents.

Bulkier Substituents

- 4-Butyl-2-methyl-1,3-thiazole-5-carboxylic acid (EN300-175402): Substituted with a butyl group at position 3.

- 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid (CAS 876715-98-9): Benzyl group at position 2. Molecular formula: C₁₂H₁₁NO₂S.

Functional Group Modifications

Halogenated Derivatives

Carboxylic Acid vs. Ester Derivatives

- Ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate : The ester group reduces acidity compared to the carboxylic acid, altering solubility and metabolic stability .

Physicochemical Properties

生物活性

2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative recognized for its diverse biological activities. The thiazole ring structure contributes significantly to its pharmacological potential, making it a subject of interest in medicinal chemistry and drug development.

The compound's thiazole ring facilitates its interaction with various biomolecules, influencing enzymatic and cellular functions:

- Enzyme Modulation : It has been shown to modulate the activity of enzymes involved in oxidative stress responses and metabolic pathways, suggesting potential therapeutic applications in conditions characterized by oxidative damage.

- Cellular Effects : The compound influences cell signaling pathways, gene expression, and cellular metabolism. Notably, it modulates genes related to inflammatory responses and apoptosis, which may be beneficial in treating inflammatory diseases and cancer.

The biological activity of this compound is mediated through several mechanisms:

- Target Binding : The compound binds to specific enzymes and receptors, altering their activity. This binding can lead to either inhibition or activation of these biomolecules, affecting overall cellular processes.

- Subcellular Localization : The localization of the compound within cellular compartments is crucial for its function. Targeting signals or post-translational modifications may direct the compound to specific organelles where it exerts its effects.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties:

Anticancer Potential

The anticancer properties of thiazole compounds are well-documented. Studies have shown that this compound may exhibit cytotoxic effects against various cancer cell lines:

- Mechanisms : The presence of electron-withdrawing groups on the phenyl ring enhances cytotoxicity. Structure–activity relationship (SAR) studies suggest that modifications at specific positions can significantly impact activity .

Case Studies

- Antimalarial Activity : A study explored the potential of cyclopropyl carboxamide derivatives against Plasmodium falciparum, revealing that structural modifications could enhance efficacy while minimizing cytotoxicity in human cells. The findings suggest a promising avenue for developing new antimalarial agents based on similar scaffolds .

- Antifungal Activity : In vitro testing demonstrated that derivatives of thiazole showed significant inhibitory effects against fungal pathogens such as Candida glabrata and Aspergillus niger, indicating the potential for therapeutic applications in treating fungal infections .

常见问题

Q. Basic

- NMR Spectroscopy : and NMR identify substituents (e.g., cyclopropyl protons at δ 1.2–1.5 ppm, aromatic protons at δ 7.2–7.8 ppm).

- IR Spectroscopy : Carboxylic acid C=O stretching (~1700 cm) and thiazole ring vibrations (~1450–1600 cm) confirm functional groups.

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. For example, similar compounds exhibit planar thiazole rings with dihedral angles <5° relative to phenyl groups .

How does this compound inhibit corrosion in acidic environments?

Basic

Electrochemical studies (e.g., EIS, polarization) demonstrate mixed-type inhibition. For example, 2-isopropyl-4-methyl-1,3-thiazole-5-carboxylic acid reduces mild steel corrosion in 0.5 M HCl, lowering corrosion current density from 2.65 mA·cm (blank) to 0.13 mA·cm (5 mM inhibitor). Adsorption follows the Langmuir model, with ΔG°ads ≈ -30 kJ·mol, indicating physisorption and chemisorption .

What computational methods elucidate the adsorption mechanism on metal surfaces?

Advanced

Density Functional Theory (DFT) calculates molecular descriptors (e.g., EHOMO, ELUMO, Fukui indices) to predict reactive sites. For thiazole inhibitors, the carboxylic acid group and sulfur atom bind to metal surfaces. Molecular dynamics simulations model adsorption configurations, showing planar orientation on Fe(110) surfaces .

How are crystallographic data discrepancies addressed in structure determination?

Advanced

Discrepancies in unit cell parameters or thermal motion may arise from twinning or disordered solvent. SHELXL’s TWIN/BASF commands refine twinned data, while PART instructions resolve disorder. For example, high-resolution data (>1.0 Å) and Hirshfeld surface analysis validate hydrogen bonding networks .

How do experimental conditions affect reported inhibition efficiencies?

Advanced

Variations in temperature, pH, or electrolyte composition alter adsorption kinetics. For instance, inhibition efficiency decreases above 40°C due to desorption. Contradictions in Langmuir vs. Temkin isotherm fits may arise from surface heterogeneity or intermolecular interactions, requiring multivariate regression analysis .

What in vitro assays evaluate its pharmacological potential?

Basic

Similar compounds (e.g., Febuxostat) are screened via enzyme inhibition assays (e.g., xanthine oxidase). Protocols involve UV-Vis spectroscopy to monitor uric acid formation at 295 nm. IC50 values are calculated using dose-response curves .

How do experimental and computational spectroscopic data compare?

Advanced

DFT-predicted IR/NMR spectra (using Gaussian/B3LYP/6-311++G**) are benchmarked against experimental data. Deviations >5% in vibrational frequencies may indicate solvent effects or anharmonicity. For example, calculated C=O stretches often redshift by 20–30 cm due to hydrogen bonding in DMSO .

What methods determine solubility for formulation studies?

Basic

Shake-flask experiments quantify solubility in water, DMSO, and ethanol. For example, analogs show solubility <1 mg/mL in water but >60 mg/mL in DMSO. HPLC-UV (λ = 254 nm) validates stability under storage conditions (e.g., -20°C, N2 atmosphere) .

How is compound stability assessed under varying conditions?

Advanced

Accelerated stability studies (40°C/75% RH, 1–3 months) monitor degradation via LC-MS. Hydrolysis of the thiazole ring or decarboxylation are common pathways. Kinetic modeling (Arrhenius equation) predicts shelf-life, with Q10 factors ≈2–3 for thermal degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。